molecular formula C21H20N2O3S2 B2794374 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 955717-51-8

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2794374
CAS No.: 955717-51-8
M. Wt: 412.52
InChI Key: XCAINXNFDLIPGT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antitumor, antihypertensive, and neurotropic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide

Uniqueness: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide stands out due to its unique structural features and potential applications. Its ability to undergo various chemical reactions and its bioactive properties make it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-7-10-20(27-15)28(25,26)22-19-9-8-16-11-12-23(14-18(16)13-19)21(24)17-5-3-2-4-6-17/h2-10,13,22H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAINXNFDLIPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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